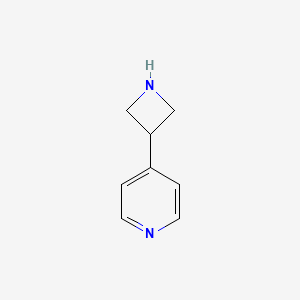

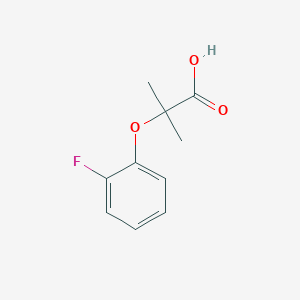

4-(Azetidin-3-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

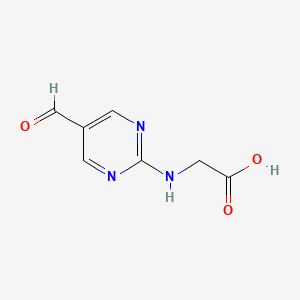

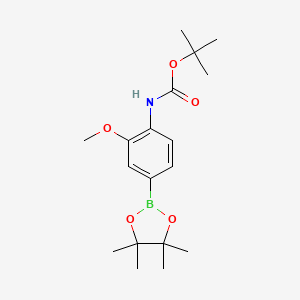

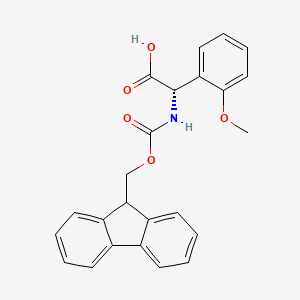

“4-(Azetidin-3-yl)pyridine” is a chemical compound with the molecular formula C8H10N2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of azetidine derivatives, including “4-(Azetidin-3-yl)pyridine”, has been a topic of interest in recent research . A study published in Nature discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another research paper discusses the recent synthetic strategies and antibacterial activities of pyridine derivatives .Molecular Structure Analysis

The molecular structure of “4-(Azetidin-3-yl)pyridine” can be found in databases like PubChem .Chemical Reactions Analysis

There are several studies that discuss the chemical reactions involving azetidine derivatives . For instance, a study published in ACS Medicinal Chemistry Letters discusses the synthesis of new compounds using azetidine as a bioisoster .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Azetidin-3-yl)pyridine” can be found in databases like PubChem .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Azetidine derivatives, including compounds like “4-(Azetidin-3-yl)pyridine”, have been studied for their antimicrobial properties. Research has shown that these compounds can be effective against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antibiotics and antifungal agents .

Organic Synthesis

Azetidines are valuable in organic chemistry for the synthesis of various heterocyclic compounds. They serve as key intermediates in the creation of complex molecules with potential medicinal properties, such as 3-pyrrole-substituted 2-azetidinones .

Medicinal Chemistry

In medicinal chemistry, azetidine derivatives are explored for their biological activities, which include antibacterial, antifungal, antitubercular, anticancer, and antioxidant properties. This makes them an important class of compounds for drug discovery and development .

Physicochemical and Metabolic Properties

Researchers also investigate azetidine derivatives for their physicochemical and metabolic properties. This includes studying their stability, solubility, and how they are metabolized within biological systems, which is crucial for designing effective pharmaceuticals .

Mecanismo De Acción

Target of Action

Azetidinones, a class of compounds to which 4-(azetidin-3-yl)pyridine belongs, are known to inhibit several enzymes such as human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzyme . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and viral replication.

Mode of Action

Azetidinones are known to interact with their targets, leading to inhibition of the target enzymes . This inhibition can result in changes in the biological processes regulated by these enzymes, potentially leading to therapeutic effects.

Biochemical Pathways

Given the known targets of azetidinones, it can be inferred that the compound may affect pathways related to inflammation, blood clotting, and viral replication .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, a protein that plays a significant role in drug absorption and distribution .

Result of Action

Azetidinones are known to exhibit a wide range of biological activities, including anti-tubercular, anti-inflammatory, anti-tumor, anti-hiv, anti-parkinsonian, and anti-diabetic activities . These effects are likely a result of the compound’s interaction with its target enzymes and the subsequent changes in the associated biological processes.

Action Environment

The compound’s safety data sheet suggests precautions to avoid dust formation and to ensure adequate ventilation, indicating that these factors may influence its stability and efficacy .

Safety and Hazards

Direcciones Futuras

Research on azetidine derivatives, including “4-(Azetidin-3-yl)pyridine”, is ongoing. A review article discusses the recent advances in pyridine scaffold and its potential for the development of novel antibiotics and drugs . Another study discusses the current and future prospects of azetidine derivatives .

Propiedades

IUPAC Name |

4-(azetidin-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-9-4-2-7(1)8-5-10-6-8/h1-4,8,10H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTRJQSTTCLCTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidin-3-yl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)